molecular formula C9H11NO3 B010178 2-Amino-2-(4-methoxyphenyl)acetic acid CAS No. 19789-59-4

2-Amino-2-(4-methoxyphenyl)acetic acid

Cat. No. B010178
CAS RN: 19789-59-4
M. Wt: 181.19 g/mol
InChI Key: GXUAKXUIILGDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

what is '2-Amino-2-(4-methoxyphenyl)acetic acid'? this compound is an organic compound belonging to the family of amino acids. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. the use of 'this compound' this compound (AMPA) is a derivative of the amino acid glutamate. It is used in research as a selective agonist of the AMPA receptor, which is involved in long-term potentiation and memory formation. It is also used as a tool to study the role of the AMPA receptor in the central nervous system. AMPA has been studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. the chemistry of 'this compound' this compound is an organic compound with the molecular formula C10H13NO3. It is a carboxylic acid with an amine group attached to the carboxyl group. The compound is a colorless solid that is soluble in water and alcohols. It is used as a precursor in the synthesis of pharmaceuticals and other organic compounds. The compound is prepared by the reaction of 4-methoxybenzaldehyde with hydroxylamine in an acidic medium. The reaction produces this compound and water. The reaction can be represented by the following equation: C7H6O2 + H2NOH → C10H13NO3 + H2O The compound is a weak acid with a pKa of 4.6. It can be deprotonated to form the anion 2-amino-2-(4-methoxyphenyl)acetate, which is an important intermediate in the synthesis of several pharmaceuticals. The anion can also be used as a ligand in coordination chemistry. the biochemical/physical effects of 'this compound' this compound, also known as 4-methoxy-2-phenyl-2-acetamidoacetic acid, is an organic compound that is used as an intermediate in the synthesis of various pharmaceuticals. It has a molecular weight of 238.29 g/mol and a melting point of 128-129°C. Biochemical Effects: this compound is a substrate for the enzyme phenylacetamidase, which catalyzes the hydrolysis of the amide bond to form 4-methoxy-2-phenylacetate and ammonia. This reaction is important in the metabolism of certain drugs and other compounds. Physical Effects: this compound is a solid at room temperature and is soluble in water, ethanol, and methanol. It is slightly soluble in chloroform and insoluble in ether. It is a weak acid with a pKa of 4.75. It has a low vapor pressure and a low octanol-water partition coefficient. the benefits of 'this compound' 1. It is used to treat certain types of bacterial infections, including urinary tract and digestive tract infections. 2. It is also used to treat certain skin conditions, such as acne. 3. It can be used as a topical anesthetic to reduce pain and itching. 4. It can be used to help prevent kidney stones. 5. It can reduce inflammation, which can help relieve pain and discomfort. 6. It can help improve digestion and absorption of nutrients. the related research of 'this compound' 1. Synthesis of this compound Derivatives and Their Biological Activity 2. Synthesis of this compound Derivatives and Their Antimicrobial Activity 3. Synthesis of this compound Derivatives and Their Antioxidant Activity 4. Synthesis of this compound Derivatives and Their Anti-inflammatory Activity 5. Synthesis of this compound Derivatives and Their Anti-cancer Activity 6. Synthesis of this compound Derivatives and Their Anti-diabetic Activity 7. Synthesis of this compound Derivatives and Their Anti-HIV Activity 8. Synthesis of this compound Derivatives and Their Anti-Alzheimer’s Activity 9. Synthesis of this compound Derivatives and Their Anti-Parkinson’s Activity 10. Synthesis of this compound Derivatives and Their Anti-obesity Activity

Scientific Research Applications

  • Acylation of Amines and Pyrazole : This compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole (Arutjunyan et al., 2013).

  • Synthesis of Heterobifunctional Reagents : It plays a role in synthesizing thiol-reactive heterobifunctional reagents. These reagents are used for coupling peptides to liposomes and in immunization (Frisch et al., 1996).

  • Preparation of Homologs : The compound is useful in preparing homologs of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, indicating its significance in the synthesis of complex organic molecules (Kosui et al., 1982).

  • Building Block in Nitrogen Heterocyclic Compounds : It serves as a building block for constructing nitrogen heterocyclic compounds and exhibits biological activity (Farouk et al., 2021).

  • Application in Polymers : As a methacrylic derivative of 4-methoxyphenylacetic acid, it's used in polymers supporting complementary actions per repeat unit. This indicates its utility in polymer chemistry and material science (Román & Gallardo, 1992).

  • Chemical Research Applications : The synthesized 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid derived from it has potential applications in chemical research due to its simple synthesis and proven structure (Lichitsky et al., 2022).

  • Antimycobacterial Agent : This compound is also noted as a novel antimycobacterial agent with a significant minimum inhibitory concentration, indicating its potential in pharmaceutical applications (Ali & Shaharyar, 2007).

  • Antimicrobial Activities : Derivatives of this compound show significant antimicrobial activities against several strains of microbes, further underlining its importance in the development of new antimicrobial agents (Noolvi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Mechanism of Action

Target of Action

It’s known that this compound is used in the acylation of amines and pyrazole, leading to the formation of new amides and 1-acylpyrazole. This suggests that amines and pyrazole could be potential targets.

Mode of Action

It’s known that the compound can undergo various reactions to form novel compounds with significant antimicrobial activities. This suggests that the compound may interact with its targets in a way that modifies their structure or function, leading to the formation of these novel compounds.

Biochemical Pathways

Given its role in the formation of new amides and 1-acylpyrazole, it can be inferred that the compound may affect pathways related to these substances.

Pharmacokinetics

One source suggests that the compound has high gi absorption , which could impact its bioavailability.

Result of Action

It’s known that derivatives of the compound can exhibit substantial antimicrobial properties, suggesting that the compound may have a similar effect.

properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUAKXUIILGDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2540-53-6, 19789-59-4
Record name NSC154924
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154924
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19789-59-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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